

Application Notes and Protocols: Copper-Catalyzed Functionalization of Enynes

Author: BenchChem Technical Support Team. **Date:** December 2025

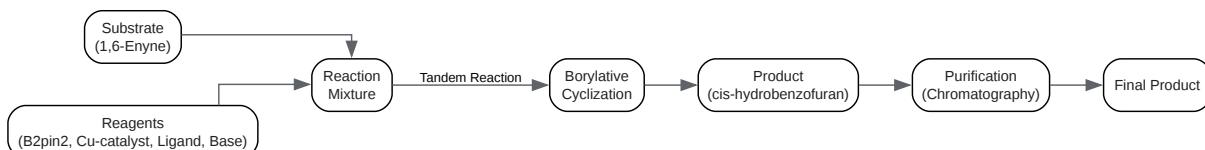
Compound of Interest

Compound Name: (Z)-hex-3-en-1-yne

Cat. No.: B095483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


The copper-catalyzed functionalization of enynes has emerged as a powerful and versatile strategy in modern organic synthesis. This approach provides efficient access to a wide array of structurally complex and densely functionalized molecules, often with high levels of stereocontrol. The low cost, low toxicity, and unique reactivity of copper catalysts make these transformations highly attractive for applications in pharmaceutical and materials science.

This document provides detailed application notes and experimental protocols for three key types of copper-catalyzed enyne functionalizations: Asymmetric Borylative Cyclization of 1,6-Enynes, Enantioselective Radical 1,4-Oxycyanation of 1,3-Enynes, and the 1,2-Hydrofunctionalization of 1,3-Enynes with Ketones.

Copper-Catalyzed Asymmetric Borylative Cyclization of Cyclohexadienone-Containing 1,6-Enynes

This protocol outlines a tandem reaction involving a selective β -borylation of a propargylic ether followed by a conjugate addition to a cyclohexadienone, resulting in the formation of an optically pure cis-hydrobenzofuran framework. This transformation is notable for its excellent regioselectivity and enantioselectivity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

General Workflow

[Click to download full resolution via product page](#)

Workflow for Asymmetric Borylative Cyclization

Experimental Protocol

Materials:

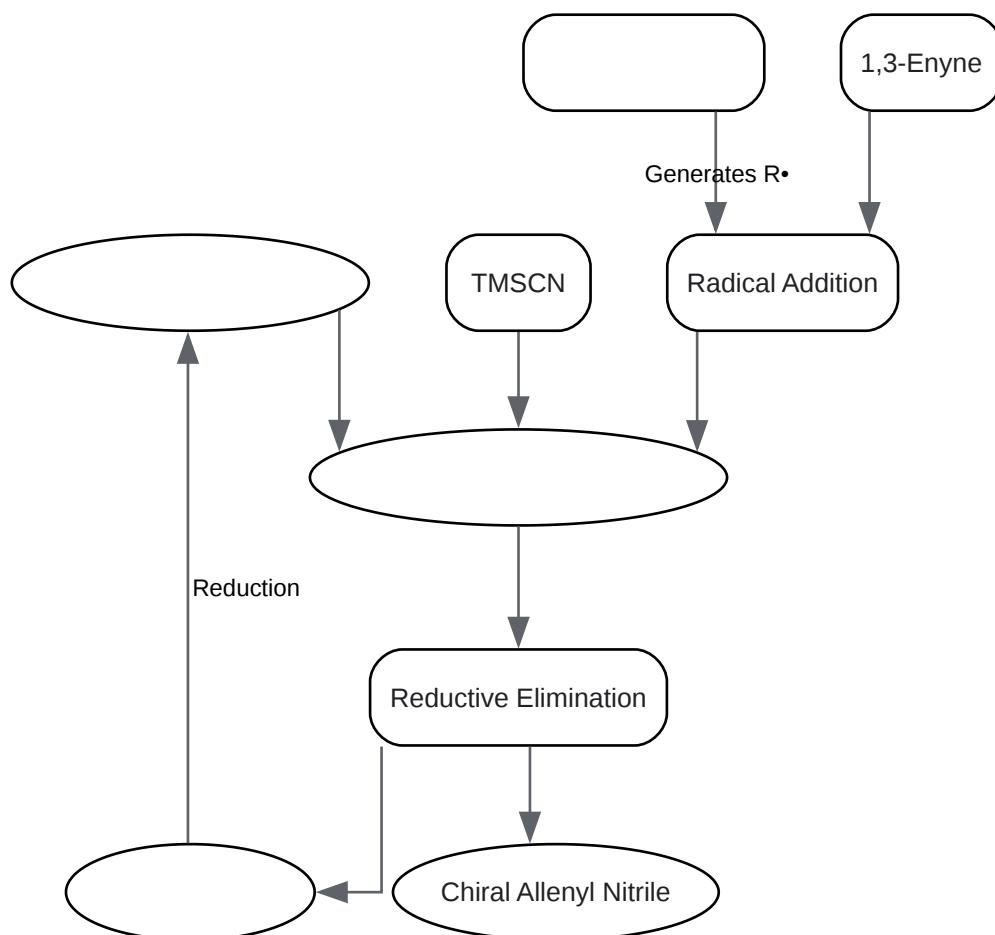
- Copper(I) iodide (CuI)
- (R)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-DTBM-SEGPHOS)
- Bis(pinacolato)diboron (B2pin2)
- Potassium tert-butoxide (KOt-Bu)
- Cyclohexadienone-containing 1,6-ynone substrate
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol %) and (R)-DTBM-SEGPHOS (6 mol %).
- Add anhydrous THF, and stir the mixture at room temperature for 30 minutes.
- Add the cyclohexadienone-containing 1,6-ynone substrate (1.0 equiv) and B2pin2 (1.2 equiv).

- Cool the reaction mixture to the specified temperature (e.g., -20 °C) and add a solution of KOt-Bu (1.5 equiv) in THF dropwise.
- Stir the reaction at this temperature and monitor by TLC until the starting material is consumed.
- Quench the reaction with saturated aqueous NH4Cl solution.
- Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.

Substrate Scope and Performance


Entry	Substrate (R)	Yield (%)	ee (%)
1	H	85	95
2	Me	82	96
3	Ph	78	94
4	4-MeO-Ph	75	93
5	4-F-Ph	80	95
6	2-Thienyl	72	92

Data summarized from representative examples in the literature.

Copper-Catalyzed Enantioselective Radical 1,4-Oxycyanation of 1,3-Enynes

This method provides access to valuable chiral allenes through a radical-mediated 1,4-difunctionalization of 1,3-enynes.^{[5][6]} This approach overcomes limitations of previous methods by enabling the introduction of a cyano group via a radical pathway, expanding the toolbox for synthesizing asymmetric allenes.^[5]

Proposed Signaling Pathway

[Click to download full resolution via product page](#)

Proposed Catalytic Cycle for 1,4-Oxycyanation

Experimental Protocol

Materials:

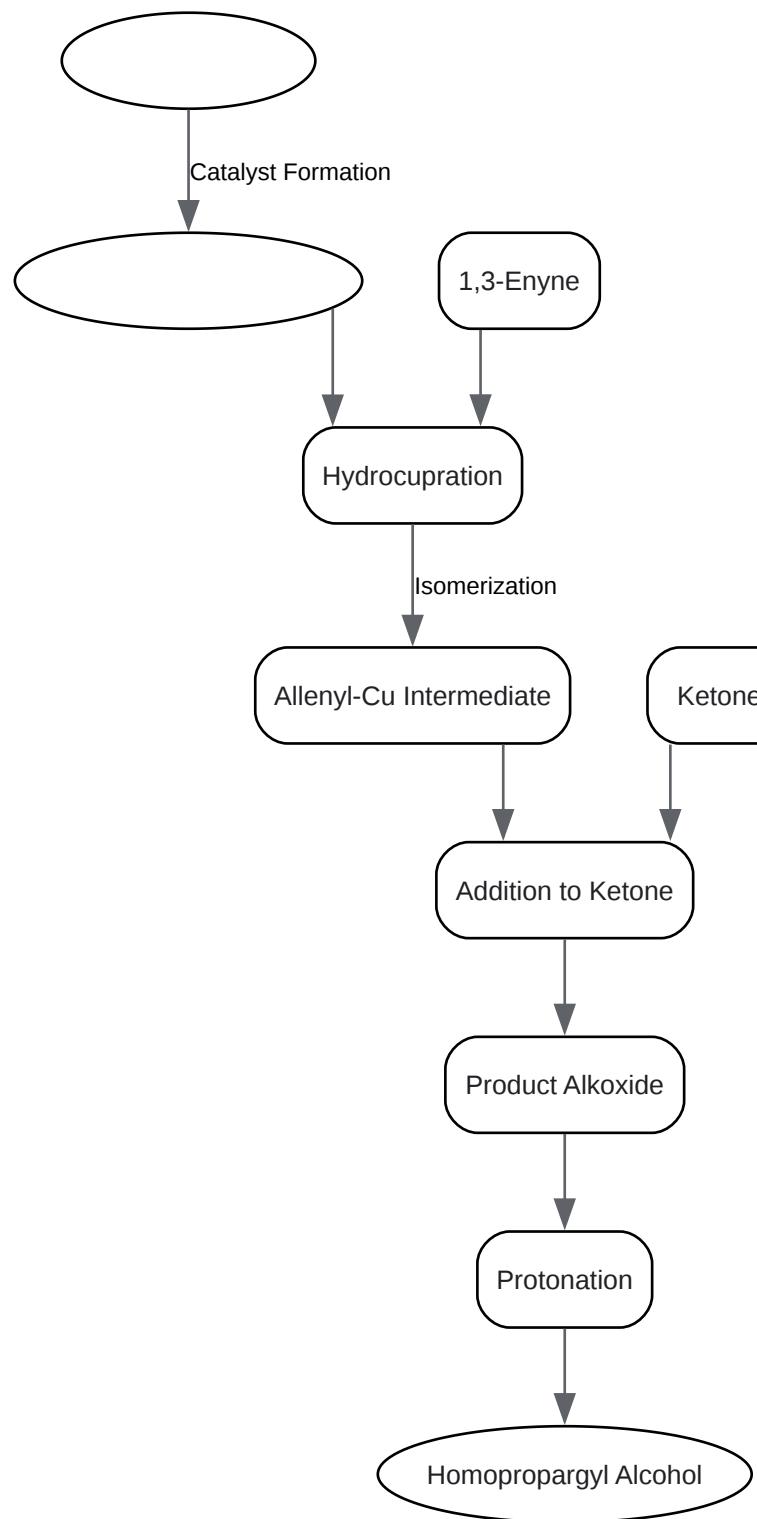
- Copper(I) bromide dimethyl sulfide complex ($\text{CuBr}\cdot\text{SMe}_2$)
- Chiral bisoxazoline ligand (e.g., (R)-Ph-Box)
- 1,3-Enyne substrate
- Benzoyl peroxide (BPO) or other peroxide radical precursor
- Trimethylsilyl cyanide (TMSCN)

- Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

- In a glovebox, to a dried vial, add CuBr·SMe₂ (5 mol %) and the chiral bisoxazoline ligand (6 mol %).
- Add anhydrous DCM and stir for 30 minutes at room temperature to form the catalyst complex.
- Add the 1,3-ynye substrate (1.0 equiv) followed by the peroxide radical precursor (1.5 equiv).
- Add TMSCN (2.0 equiv) to the reaction mixture.
- Stir the reaction at the specified temperature (e.g., 0 °C) for the designated time, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the chiral allene.

Substrate Scope and Performance


Entry	Substrate (R1, R2)	Peroxide	Yield (%)	ee (%)
1	Ph, H	BPO	75	92
2	4-Tolyl, H	BPO	78	93
3	4-Cl-Ph, H	BPO	72	90
4	Cyclohexyl, H	BPO	65	88
5	Ph, Me	Lauroyl Peroxide	70	91
6	n-Hexyl, H	BPO	68	85

Data summarized from representative examples in the literature.

Copper-Catalyzed 1,2-Hydrofunctionalization of 1,3-Enynes with Ketones

This protocol details an efficient method for the synthesis of highly substituted and enantioenriched homopropargyl alcohols through the copper-catalyzed 1,2-hydrofunctionalization of enynes with ketones.^[7] The reaction demonstrates excellent diastereo- and enantioselectivity.^[7]

Logical Relationship of Reaction Components

[Click to download full resolution via product page](#)

Reaction Pathway for 1,2-Hydrofunctionalization

Experimental Protocol

Materials:

- Copper(I) chloride (CuCl)
- (R,R)-Ph-BPE ligand
- Sodium tert-butoxide (NaOt-Bu)
- Diethoxymethylsilane (DEMS)
- 1,3-Enyne substrate
- Ketone substrate
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk tube under argon, add CuCl (5 mol %), (R,R)-Ph-BPE (5.5 mol %), and NaOt-Bu (10 mol %).
- Add anhydrous THF, and stir the mixture at room temperature for 20 minutes.
- Add the 1,3-ynye (1.2 equiv) and the ketone (1.0 equiv).
- Add DEMS (1.5 equiv) dropwise to the reaction mixture at room temperature.
- Stir the reaction at room temperature and monitor by TLC.
- After completion, quench the reaction by the addition of saturated aqueous NH4Cl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Performance

Entry	Enyne (R1)	Ketone (R2, R3)	Yield (%)	dr	ee (%)
1	Ph	Ph, Me	88	>20:1	98
2	Ph	4-MeO-Ph, Me	90	>20:1	97
3	Ph	2-Naphthyl, Me	85	>20:1	99
4	Cyclohexyl	Ph, Me	75	>20:1	96
5	n-Butyl	Ph, Me	78	19:1	95
6	Ph	Cyclopropyl, Me	82	>20:1	98

Data summarized from representative examples in the literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cu-catalyzed asymmetric borylative cyclization of cyclohexadienone-containing 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. Copper-Catalyzed Enantioselective Radical 1,4-Difunctionalization of 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed functionalization of enynes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Copper-Catalyzed Functionalization of Enynes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095483#copper-catalyzed-functionalization-of-enynes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com